Propane, 2,3,3-trichloro-1,1,1-trifluoro-

Vue d'ensemble

Description

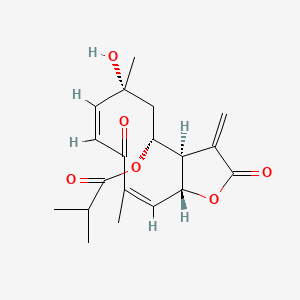

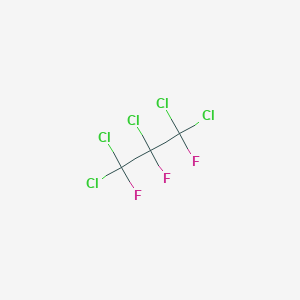

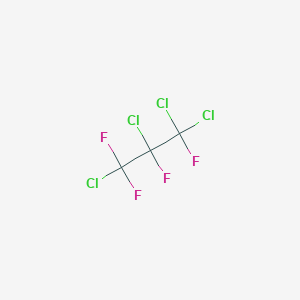

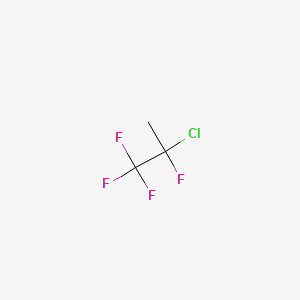

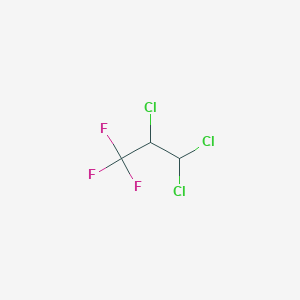

Propane, 2,3,3-trichloro-1,1,1-trifluoro- is a chemical compound with the formula C3H2Cl3F3 . It has a molecular weight of 201.402 . The IUPAC Standard InChI for this compound is InChI=1S/C3H2Cl3F3/c4-1(2(5)6)3(7,8)9/h1-2H .

Molecular Structure Analysis

The molecular structure of Propane, 2,3,3-trichloro-1,1,1-trifluoro- can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis

Propane, 2,3,3-trichloro-1,1,1-trifluoro- has a molecular weight of 201.402 . The ideal gas heat capacity (J/mol×K), standard Gibbs free energy of formation (kJ/mol), enthalpy of formation at standard conditions (kJ/mol), enthalpy of fusion at standard conditions (kJ/mol), and enthalpy of vaporization at standard conditions (kJ/mol) are some of the physical and chemical properties that can be analyzed .Applications De Recherche Scientifique

Environmental Impact and Remediation

- Environmental Occurrence and Risks : Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), a halogen-containing organophosphorus chemical related to the chemical family of "Propane, 2,3,3-trichloro-1,1,1-trifluoro-", has been identified as an emerging environmental contaminant due to its widespread use in consumer products. It is found in environmental media, biotic matrices, and humans, raising concerns about potential health effects. Research highlights TDCPP's acute, developmental, reproductive, hepatic, nephronic, and endocrine-disrupting toxicity in animals, alongside cytotoxicity and endocrine-disrupting effects in human cell lines and epidemiology studies (Wang et al., 2020).

Chemical Kinetics and Catalysis

- Natural Gas Combustion and Emission : The addition of ethane and/or propane to natural gas decreases ignition delay times and increases flame speeds, thus affecting the combustion and emission characteristics of natural gas engines. This study provides insights into selecting appropriate chemical kinetic mechanisms for natural gas engines based on fuel composition, which includes propane as a significant component (Wei et al., 2021).

Industrial Applications

- Synthesis of Propylene via Propane Dehydrogenation : Propylene, a key feedstock in the chemical industry, can be produced alternatively through propane dehydrogenation. Platinum-based catalysts show promising results in catalytic activity and selectivity towards propylene, highlighting the importance of catalyst support and the suppression of coke formation. This area of research focuses on optimizing catalytic processes for efficient propylene production from propane, indicating the industrial relevance of "Propane, 2,3,3-trichloro-1,1,1-trifluoro-" derivatives (Martino et al., 2021).

Environmental Remediation Technologies

- Remediation of 1,2,3-Trichloropropane in Groundwater : Addressing the challenge of removing 1,2,3-Trichloropropane (TCP), a chemical within the same family, from groundwater, in situ chemical reduction (ISCR) and bioremediation (ISB) are identified as promising technologies. This review summarizes the development and validation of these methods, pointing towards an effective strategy for mitigating the environmental impact of related contaminants (Merrill et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been noted to interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes .

Mode of Action

It’s known that halogenated hydrocarbons can interact with biological systems in various ways, often involving the disruption of lipid membranes or interference with specific enzymes or receptors .

Biochemical Pathways

Halogenated hydrocarbons are generally lipophilic and can integrate into lipid bilayers, potentially disrupting cellular functions .

Pharmacokinetics

Similar halogenated compounds are often absorbed through inhalation or skin contact, distributed throughout the body due to their lipophilic nature, metabolized in the liver, and excreted via the kidneys .

Result of Action

Exposure to similar halogenated hydrocarbons can lead to a variety of effects, ranging from cellular damage due to lipid membrane disruption to potential neurotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Propane, 2,3,3-trichloro-1,1,1-trifluoro-. For instance, temperature and pH can affect the compound’s stability and reactivity . Furthermore, the presence of other chemicals in the environment can influence its behavior and effects.

Propriétés

IUPAC Name |

2,3,3-trichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3F3/c4-1(2(5)6)3(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUGFVKSZJCZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334562 | |

| Record name | Propane, 2,3,3-trichloro-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-51-6 | |

| Record name | Propane, 2,3,3-trichloro-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.